[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4, an isobutyl group at position 1, and a hydroxymethyl group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group in [4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: : The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-carboxylic acid.
Reduction: 4-hydro-1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol.
Substitution: 4-amino-1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol.
Scientific Research Applications
Chemistry: : [4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine: : The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.
Industry: : In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of [4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating the associated biological pathway. For example, in the case of enzyme inhibition, the compound may form hydrogen bonds or hydrophobic interactions with key residues in the active site, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
[4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanol: Similar structure but with the hydroxymethyl group at position 3.
[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: : The unique combination of the chloro, isobutyl, and hydroxymethyl groups in [4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol imparts distinct chemical and biological properties. This specific arrangement allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-chloro-2-(2-methylpropyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAPFHFNWCDTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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